2-Ethyl-4-fluorophenol
Overview
Description
2-Ethyl-4-fluorophenol is a chemical compound that is part of a broader class of fluorophenols. These compounds are characterized by the presence of a fluorine atom attached to a phenolic ring, which can significantly alter the chemical and physical properties of the molecule. Although the specific compound 2-Ethyl-4-fluorophenol is not directly mentioned in the provided papers, the related compounds and their properties can give insights into its characteristics.
Synthesis Analysis
The synthesis of related fluorophenol compounds often involves nucleophilic aromatic substitution reactions where fluoride ions replace other functional groups on an aromatic ring. For instance, the synthesis of 4-[18F]fluorophenol is achieved through a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired product . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is synthesized from a bromophenyl precursor and ammonium acetate . These methods suggest that the synthesis of 2-Ethyl-4-fluorophenol could also be achieved through similar strategies, involving halogenated precursors and suitable leaving groups.
Molecular Structure Analysis
The molecular structure of fluorophenol derivatives is often characterized by X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal and molecular structures of mesogenic compounds related to 2-Ethyl-4-fluorophenol have been described, revealing the influence of fluoro substitution on torsion angles and packing patterns . The molecular structure of (E)-5-(diethylamino)-2-[(2-fluorophenylimino)methyl]phenol has been characterized by X-ray diffraction and supported by computational studies . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of 2-Ethyl-4-fluorophenol.
Chemical Reactions Analysis
Fluorophenols can participate in various chemical reactions, often serving as intermediates or synthons in the preparation of more complex molecules. The presence of the fluorine atom can influence the reactivity of the phenolic ring, as seen in the synthesis of herbicides where a fluoro analogue is prepared from a quinoxaline precursor . The reactivity of fluorophenols can also be studied through computational methods, such as DFT calculations, to predict reaction pathways and product stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenols are influenced by the presence of the fluorine atom, which can affect the molecule's polarity, boiling point, and solubility. Spectroscopic methods, including IR and UV/Vis spectroscopy, are used to characterize these properties . The compound 2-(4-fluorophenoxy) acetic acid, for example, was synthesized and its crystal structure elucidated, providing insights into its intermolecular interactions and packing modes . These studies are essential for understanding how 2-Ethyl-4-fluorophenol might behave in different environments and under various conditions.
Scientific Research Applications
Methods of Application: Highly dispersed Pd-polypyrrole (Pd-PPy) catalysts were synthesized by a facile one-step polymerization method . The electrochemical redox of 4-fluorophenol was conducted in a single-chamber reactor with Pd-PPy as a moveable catalyst . The effects of the initial solution pH, constant current, and supporting electrolyte on the degradation of 4-FP were investigated .
Results or Outcomes: The removal efficiency of 4-FP was 84.6% after 2 hours under an initial solution pH of 2.5 and an applied current density of 2.0 mA/cm² . The degradation of 4-FP in the Pd-PPy-mediated reactor showed lower energy consumption and higher removal efficiency . The degradation efficiency of 4-FP had almost no change after 20 cycles of experiments, which indicates the good durability of the prepared Pd-PPy catalysts .
Safety And Hazards
properties
IUPAC Name |
2-ethyl-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZWRPGOAAMNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371900 | |
Record name | 2-ethyl-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-fluorophenol | |
CAS RN |
398-71-0 | |
Record name | 2-Ethyl-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=398-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethyl-4-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 398-71-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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